3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one
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Overview
Description
3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyrrolizinone core structure with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a 4-chlorophenyl-substituted intermediate, the cyclization can be achieved using reagents such as strong acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: Shares the 4-chlorophenyl group but has a different core structure.
1H-pyrrolo[2,3-b]pyridine derivatives: Similar core structure but different substituents.
Uniqueness
3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one is unique due to its specific combination of the pyrrolo[2,3-b]pyrrolizinone core and the 4-chlorophenyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
757188-73-1 |
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Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C16H11ClN2O/c1-18-9-12(10-4-6-11(17)7-5-10)14-15(18)16(20)13-3-2-8-19(13)14/h2-9H,1H3 |
InChI Key |
KIRFIZXRFTZPCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=O)C3=CC=CN32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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